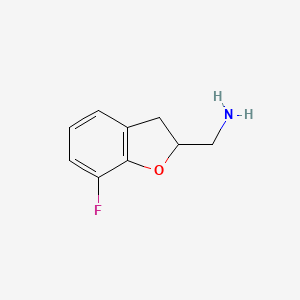

(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine

CAS No.:

Cat. No.: VC16262637

Molecular Formula: C9H10FNO

Molecular Weight: 167.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FNO |

|---|---|

| Molecular Weight | 167.18 g/mol |

| IUPAC Name | (7-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine |

| Standard InChI | InChI=1S/C9H10FNO/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7H,4-5,11H2 |

| Standard InChI Key | WAKXWLWZPXAVJL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC2=C1C=CC=C2F)CN |

Introduction

Chemical Identity and Structural Features

The molecular formula of (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is C₉H₁₀FNO, with a molecular weight of 167.18 g/mol. Its IUPAC name derives from the benzofuran scaffold, where the 7-position is substituted with fluorine, and the 2-position bears an aminomethyl group. The saturated 2,3-dihydrobenzofuran ring reduces aromaticity compared to fully unsaturated benzofurans, potentially influencing electronic properties and reactivity .

Key Structural Characteristics:

-

Benzofuran Core: The bicyclic structure consists of a fused benzene and furan ring, with partial saturation at the 2,3-positions.

-

Fluorine Substituent: The electron-withdrawing fluorine atom at the 7-position alters electron density distribution, affecting intermolecular interactions and metabolic stability.

-

Aminomethyl Group: The primary amine at the 2-position introduces nucleophilic character, enabling participation in condensation, alkylation, and cross-coupling reactions.

Comparative Analysis of Analogous Compounds

Synthesis and Manufacturing

The synthesis of (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine likely involves sequential functionalization of the benzofuran scaffold. While no direct protocols are documented, analogous routes for chlorinated derivatives suggest the following potential steps :

-

Ring Formation: Construct the 2,3-dihydrobenzofuran core via cyclization of appropriately substituted phenols with epoxides or diols under acidic conditions.

-

Fluorination: Introduce fluorine at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange reactions.

-

Amination: Install the aminomethyl group via reductive amination of a ketone intermediate or nucleophilic substitution of a halogenated precursor.

Example Synthetic Pathway (Hypothetical):

-

Step 1: Cyclization of 4-fluororesorcinol with 1,2-ethanediol in the presence of p-toluenesulfonic acid to form 7-fluoro-2,3-dihydrobenzofuran.

-

Step 2: Bromination at the 2-position using N-bromosuccinimide (NBS) under radical conditions.

-

Step 3: Gabriel synthesis to replace bromide with an amine group, yielding the target compound.

Physicochemical Properties

The fluorine atom and amine group confer distinct physicochemical characteristics:

-

Polarity: The amine increases hydrophilicity (logP estimated: ~1.2), while fluorine enhances lipid solubility.

-

Acidity/Basicity: The primary amine (pKa ~9.5) can protonate under physiological conditions, influencing solubility and bioavailability.

-

Thermal Stability: Benzofuran derivatives typically decompose above 200°C; fluorination may slightly elevate thermal stability due to stronger C-F bonds.

Reactivity and Chemical Behavior

Key Reaction Types:

-

Amine-Derived Reactions:

-

Acylation: Reacts with acyl chlorides to form amides.

-

Schiff Base Formation: Condenses with aldehydes/ketones to generate imines.

-

-

Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to ortho/para positions, though the saturated ring reduces reactivity compared to aromatic benzofurans.

-

Ring-Opening Reactions: Under strong acidic or basic conditions, the furan ring may undergo cleavage.

Applications in Research and Industry

Medicinal Chemistry:

Fluorinated benzofuran amines are explored as:

-

Central Nervous System (CNS) Agents: The fluorine atom enhances blood-brain barrier penetration .

-

Antimicrobial Scaffolds: Structural analogs show activity against Gram-positive bacteria.

Material Science:

-

Ligands in Catalysis: The amine and fluorine moieties can coordinate transition metals for cross-coupling reactions.

Future Research Directions

-

Pharmacological Profiling: Evaluate binding affinity to neurological targets (e.g., serotonin receptors).

-

Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysis.

-

Environmental Impact Studies: Assess biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume